REACTION_CXSMILES
|
S(OC)(OC)(=O)=O.[CH3:8][N:9]1[C:13]([C:14]([O:16]C)=[O:15])=[CH:12][N:11]=[C:10]1[CH3:18]>>[CH3:8][N:9]1[C:13]([C:14]([OH:16])=[O:15])=[CH:12][N:11]=[C:10]1[CH3:18]
|
Name
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Example 1
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Quantity
|
126 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methylimidazole-4(5)-carboxylic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
103.3 g
|
Type
|
reactant
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Smiles
|
CN1C(=NC=C1C(=O)OC)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
CN1C(=NC=C1C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |